6-Chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-1H-pyrazolo[4,3-c]pyridine with 4-fluorobenzene under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride (NaH), and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, the compound may target kinases or other enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms in the pyrazole ring.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
6-Chloro-1H-pyrazolo[3,4-c]pyridine: This compound is closely related to 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- but lacks the fluorophenyl group.
The uniqueness of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H7ClFN3 |
---|---|
Molekulargewicht |
247.65 g/mol |
IUPAC-Name |
6-chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-5-10-9(6-15-11)12(17-16-10)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) |
InChI-Schlüssel |
XUBRBLAZUNEINL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC3=CC(=NC=C32)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.